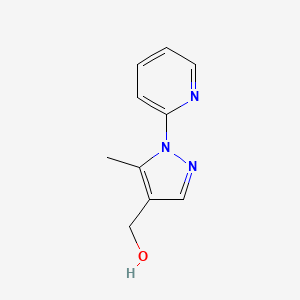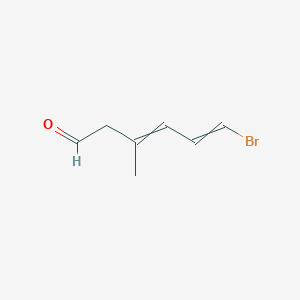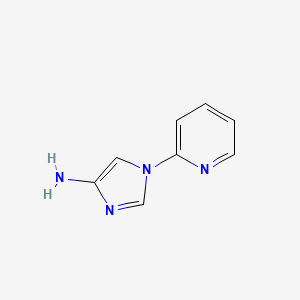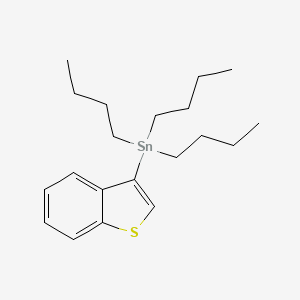
2(5H)-Thiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Thiazolone is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and synthetic compounds with significant biological activities. Thiazoles are found in essential biomolecules such as vitamin B1 (thiamine) and penicillin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2(5H)-Thiazolone can be synthesized through various methods. One common synthetic route involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. Another method includes the cyclization of α-mercapto ketones with nitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Thiazolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(5H)-Thiazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Compounds containing the thiazole ring are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Thiazolone and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, thiazole derivatives can inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazole: A simpler thiazole derivative with similar biological activities.
1,3,4-Thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
1,3-Thiazolo[2,3-c]-1,2,4-triazole: A fused ring system with unique biological activities.
Uniqueness
2(5H)-Thiazolone is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
82358-08-5 |
|---|---|
Fórmula molecular |
C3H3NOS |
Peso molecular |
101.13 g/mol |
Nombre IUPAC |
5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1H,2H2 |
Clave InChI |
SCCXADHXVLCUPI-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



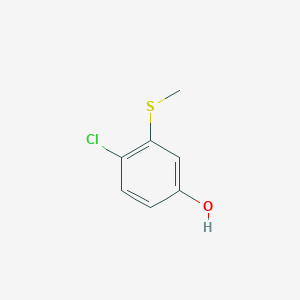
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)
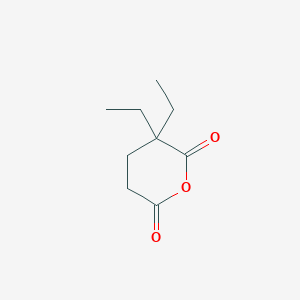
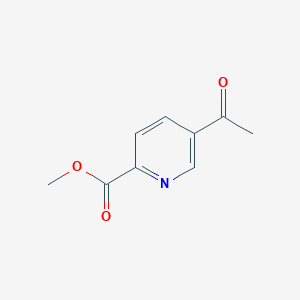
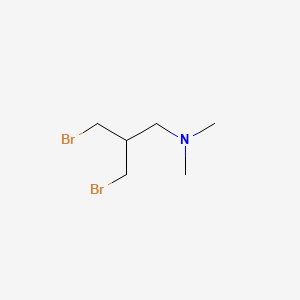
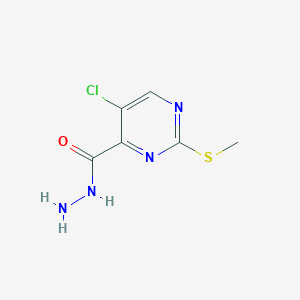
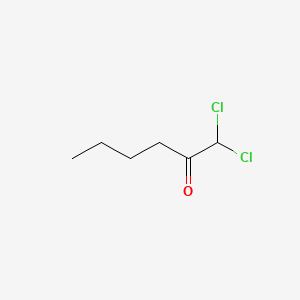
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
